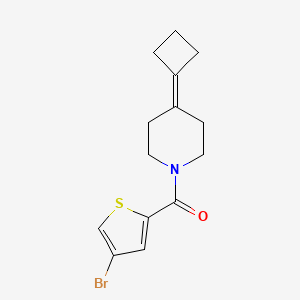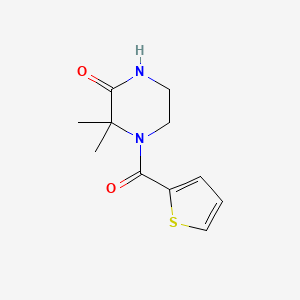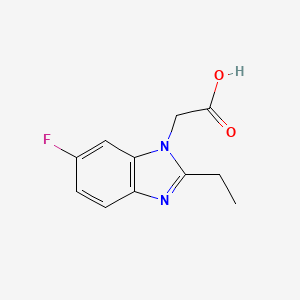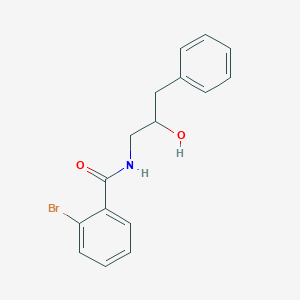
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H12N4O3S and its molecular weight is 280.3. The purity is usually 95%.
BenchChem offers high-quality 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial, Anti-inflammatory, and Analgesic Activities
Research on similar pyrimidine derivatives has shown significant antimicrobial, anti-inflammatory, and analgesic activities. For instance, novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones were synthesized and evaluated for these activities. Some compounds demonstrated potent antimicrobial activity alongside significant anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).
Antibacterial, Antifungal, and Anti-tubercular Agents
Another study synthesized tetrahydropyrimidine–isatin hybrids characterized for anti-bacterial, anti-fungal, and anti-tubercular activity. These compounds represent a valuable insight into the development of new therapeutic agents against infectious diseases (Akhaja & Raval, 2012).
Antitumor Agents
Pyrimidine derivatives have also been evaluated for their potential as antitumor agents. Compounds such as N-[4-[1-methyl-2-(2,4-diaminofuro[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid and its analogs have shown promising antitumor activity against various tumor cell lines in culture, highlighting the importance of pyrimidine derivatives in cancer research (Gangjee et al., 2000).
Anticandidal Agents
Oxadiazole derivatives containing pyrimidine moieties have been synthesized and evaluated for their anticandidal activities. These compounds exhibit significant activity against various Candida species, suggesting their potential as anticandidal agents (Kaplancıklı, 2011).
Anti-Helicobacter pylori Agents
Studies on compounds with alkylguanidino and furylthiazole groups, related to the structural features of the compound , have demonstrated antimicrobial activity against Helicobacter pylori. These compounds also exhibited inhibitory effects on gastric acid secretion and histamine H2-receptor antagonist activity, suggesting their potential use in treating H. pylori infections (Katsura et al., 1997).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol, which is synthesized from 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. The second intermediate is 5-methyl-3-(2-oxo-2-(5-methyl-1,3-oxazol-4-yl)ethyl)isoxazole, which is synthesized from 5-methyl-3-hydroxyisoxazole and 2-chloroacetyl chloride.", "Starting Materials": [ "5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile", "thiourea", "5-methyl-3-hydroxyisoxazole", "2-chloroacetyl chloride", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol", "a. Dissolve 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1.0 g, 6.2 mmol) and thiourea (0.6 g, 7.8 mmol) in ethanol (20 mL) and heat the mixture at reflux for 4 hours.", "b. Cool the reaction mixture to room temperature and filter the precipitated product.", "c. Wash the product with ethanol and dry under vacuum to obtain 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol as a yellow solid (0.8 g, 70% yield).", "Step 2: Synthesis of 5-methyl-3-(2-oxo-2-(5-methyl-1,3-oxazol-4-yl)ethyl)isoxazole", "a. Dissolve 5-methyl-3-hydroxyisoxazole (1.0 g, 9.2 mmol) in acetic anhydride (10 mL) and add triethylamine (1.5 mL, 10.8 mmol).", "b. Stir the mixture at room temperature for 30 minutes.", "c. Add 2-chloroacetyl chloride (1.4 g, 11.6 mmol) dropwise and stir the mixture at room temperature for 2 hours.", "d. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "e. Wash the combined organic layers with sodium bicarbonate solution (10%) and water, and dry over anhydrous sodium sulfate.", "f. Concentrate the solution under reduced pressure to obtain 5-methyl-3-(2-oxo-2-(5-methyl-1,3-oxazol-4-yl)ethyl)isoxazole as a yellow oil (1.6 g, 90% yield).", "Step 3: Coupling of intermediates", "a. Dissolve 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol (0.5 g, 3.1 mmol) and 5-methyl-3-(2-oxo-2-(5-methyl-1,3-oxazol-4-yl)ethyl)isoxazole (0.8 g, 3.1 mmol) in ethanol (20 mL).", "b. Add triethylamine (0.5 mL, 3.6 mmol) and stir the mixture at room temperature for 2 hours.", "c. Filter the precipitated product and wash with ethanol.", "d. Dry the product under vacuum to obtain 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide as a yellow solid (0.9 g, 80% yield)." ] } | |
Numéro CAS |
898441-67-3 |
Nom du produit |
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide |
Formule moléculaire |
C11H12N4O3S |
Poids moléculaire |
280.3 |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H12N4O3S/c1-6-4-12-11(17)14-10(6)19-5-9(16)13-8-3-7(2)18-15-8/h3-4H,5H2,1-2H3,(H,12,14,17)(H,13,15,16) |
Clé InChI |
VCPCBFPTVATXBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(C=NC(=O)N2)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2712063.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]butanamide](/img/structure/B2712067.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2712073.png)


methanone](/img/structure/B2712076.png)



![N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2712084.png)
![1-(3-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2712085.png)
![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2712086.png)